2-Chloro-10-ethylphenothiazine
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Overview
Description
2-chloro-10-ethylphenothiazine is a member of phenothiazines.
Scientific Research Applications
1. Applications in Energy Storage
2-Chloro-10-ethylphenothiazine and related phenothiazine molecules, such as 10-methylphenothiazine and 10-ethylphenothiazine, have shown potential as stable redox shuttle additives in lithium-ion batteries. These molecules are used for overcharge and overdischarge protection in LiFePO4/graphite and LiFePO4/Li4/3Ti5/3O4 lithium-ion cells. Their stability over repeated cycles indicates their effectiveness in enhancing the safety and longevity of lithium-ion batteries (Buhrmester et al., 2006).
2. Use in Molecular Synthesis
2-Chloro-10-ethylphenothiazine derivatives have been synthesized and evaluated for various biological activities. For instance, new phenothiazine derivatives with anti-inflammatory and analgesic properties have been synthesized, displaying potential for pharmaceutical applications (Kushwaha et al., 2010). Additionally, derivatives of phenothiazine have been synthesized for antimicrobial, antitubercular, antioxidant, and anticancer activities, demonstrating their broad pharmaceutical potential (Rajasekaran & Devi, 2012).
3. Applications in Chemical Sensing
Phenothiazine derivatives, like 10-ethylphenothiazine, are used in the development of fluorescent probes for sensing various ions and chemicals. A multi-functional fluorescent probe based on phenothiazine derivative has been designed for sensing Hg2+, Cu2+, and ClO- ions, indicating its application in environmental monitoring and chemical analysis (Weng et al., 2013).
4. Photophysical Properties and Bioimaging Applications
Bis-β-diketonate phenothiazine ligands and their cyclic dinuclear complexes have been studied for their photophysical properties and potential applications in bioimaging of living cells. These studies highlight the utility of phenothiazine derivatives in advanced imaging technologies (Li et al., 2011).
5. Anticancer Properties
Some phenothiazine derivatives, including those related to 2-chloro-10-ethylphenothiazine, have shown high activity against cancer cell lines, such as breast cancer (MCF7). This points towards their potential use in developing new anticancer therapies (Ahmed et al., 2018).
properties
CAS RN |
63615-80-5 |
---|---|
Molecular Formula |
C14H12ClNS |
Molecular Weight |
261.8 g/mol |
IUPAC Name |
2-chloro-10-ethylphenothiazine |
InChI |
InChI=1S/C14H12ClNS/c1-2-16-11-5-3-4-6-13(11)17-14-8-7-10(15)9-12(14)16/h3-9H,2H2,1H3 |
InChI Key |
TVZLEZONTCUEIW-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Canonical SMILES |
CCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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